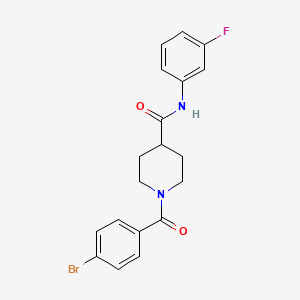![molecular formula C21H18Cl2N2O3 B3549150 N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B3549150.png)
N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-chlorophenyl)-2-furamide
Overview
Description
N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-chlorophenyl)-2-furamide, also known as BAY 73-6691, is a selective soluble guanylate cyclase (sGC) stimulator. It is a small molecule drug that has been developed for the treatment of various cardiovascular diseases.
Mechanism of Action
N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-chlorophenyl)-2-furamide 73-6691 acts by stimulating the activity of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and cardiac contractility. By increasing cGMP levels, this compound 73-6691 promotes vasodilation, reduces inflammation, and enhances cardiac function.
Biochemical and Physiological Effects
This compound 73-6691 has been shown to have several biochemical and physiological effects. It increases the production of cGMP in vascular smooth muscle cells, leading to vasodilation and reduced vascular resistance. It also reduces the expression of inflammatory cytokines and adhesion molecules, leading to reduced vascular inflammation. This compound 73-6691 has been shown to improve cardiac contractility by increasing the sensitivity of cardiac myofilaments to calcium ions.
Advantages and Limitations for Lab Experiments
N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-chlorophenyl)-2-furamide 73-6691 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high affinity for sGC and is highly selective, which reduces the risk of off-target effects. However, this compound 73-6691 has some limitations for lab experiments. It is not stable in aqueous solutions and requires the use of organic solvents. It also has a short half-life and requires frequent dosing.
Future Directions
There are several future directions for the research of N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-chlorophenyl)-2-furamide 73-6691. One direction is to investigate its potential use in the treatment of other cardiovascular diseases such as hypertension and myocardial infarction. Another direction is to explore its potential use in the treatment of other diseases such as sickle cell disease, where it has shown promising results. Further studies are needed to investigate the long-term safety and efficacy of this compound 73-6691 in humans.
Scientific Research Applications
N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-chlorophenyl)-2-furamide 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular diseases such as pulmonary hypertension, heart failure, and atherosclerosis. It has been shown to improve endothelial function, reduce vascular inflammation, and enhance cardiac contractility. This compound 73-6691 has also been investigated for its potential use in the treatment of sickle cell disease, where it has been shown to improve red blood cell deformability and reduce vaso-occlusive events.
properties
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-5-(3-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c1-2-4-20(26)24-15-7-8-16(23)17(12-15)25-21(27)19-10-9-18(28-19)13-5-3-6-14(22)11-13/h3,5-12H,2,4H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVRTTLLOWYJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-amino-N-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3549087.png)
![ethyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3549091.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3549098.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B3549107.png)
![N-[4-(benzyloxy)phenyl]-1-(4-bromobenzoyl)-4-piperidinecarboxamide](/img/structure/B3549114.png)
![1-(3,4-dichlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3549122.png)
![2,4-dichloro-N-{4-chloro-2-[(4-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B3549135.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2-naphthamide](/img/structure/B3549137.png)
![1-ethyl-6-fluoro-7-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3549142.png)
![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549161.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3549164.png)